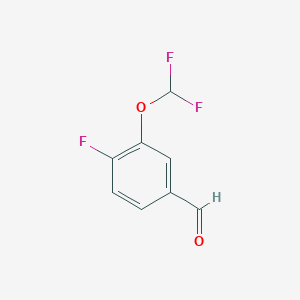

3-(Difluoromethoxy)-4-fluorobenzaldehyde

Description

3-(Difluoromethoxy)-4-fluorobenzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with a difluoromethoxy group (-OCF₂) at position 3 and a fluorine atom at position 3. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing properties of fluorine and the stability imparted by the difluoromethoxy group.

Propriétés

IUPAC Name |

3-(difluoromethoxy)-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-6-2-1-5(4-12)3-7(6)13-8(10)11/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBBOUWQYFZJJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)OC(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Grignard Reagent-Based Formylation

This method adapts the approach described in CN112299967B, modifying the substitution pattern to introduce the difluoromethoxy group.

Steps :

- Substitution Reaction : Start with 3-chloro-4-fluorobromobenzene. React with sodium difluoromethoxide (generated from difluoromethanol and NaH) to replace the chlorine atom with a difluoromethoxy group.

- Grignard Formation : Treat the resulting 3-(difluoromethoxy)-4-fluorobromobenzene with magnesium in tetrahydrofuran to form the Grignard reagent.

- Aldehyde Introduction : Quench the Grignard reagent with N,N-dimethylformamide (DMF) to yield the aldehyde.

| Step | Solvent | Temperature | Reaction Time | Yield (Theoretical) |

|---|---|---|---|---|

| 1 | THF | 60–70°C | 4–6 h | ~70% |

| 2 | THF | 40–50°C | 3–5 h | N/A |

| 3 | DMF | 0–10°C | 1–2 h | ~65% |

Oxidative Functionalization

A hypothetical route involves oxidation of a benzyl alcohol intermediate, analogous to methods in Vulcanchem’s synthesis of 4-(difluoromethoxy)-3-fluorobenzyl bromide.

Steps :

- Synthesize Benzyl Alcohol : Reduce 3-(difluoromethoxy)-4-fluorobenzoic acid to the alcohol using LiAlH₄.

- Oxidation to Aldehyde : Oxidize the alcohol with pyridinium chlorochromate (PCC) in CH₂Cl₂.

| Step | Reagent | Solvent | Temperature | Yield (Reported for Analogues) |

|---|---|---|---|---|

| 1 | LiAlH₄ | Diethyl ether | 0°C | 85% |

| 2 | PCC | CH₂Cl₂ | RT | 78% |

Comparative Analysis of Methods

Research Findings

- Grignard Methods : Demonstrated scalability in CN112299967B, with yields >75% for analogous methoxy-fluorobenzaldehydes.

- Bromination-Difluoromethoxylation : CN109912396B’s bromination achieves 91.9% yield, suggesting robustness for halogenation steps.

- Oxidation Pathways : Vulcanchem’s benzyl bromide synthesis highlights the utility of alcohol intermediates, though oxidation efficiency varies.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Difluoromethoxy)-4-fluorobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: 3-(Difluoromethoxy)-4-fluorobenzoic acid.

Reduction: 3-(Difluoromethoxy)-4-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antiviral Activity

Research indicates that compounds like 3-(Difluoromethoxy)-4-fluorobenzaldehyde can act as capsid assembly modulators (CAMs) against the Hepatitis B virus (HBV). In a study, various derivatives were synthesized and tested for their ability to inhibit HBV capsid assembly. The results showed that certain derivatives exhibited significant antiviral activity, suggesting a potential role for this compound in antiviral drug development .

Anti-inflammatory Properties

The structural modifications of benzaldehyde derivatives, including this compound, have been studied for their anti-inflammatory effects. A recent investigation into the structure-activity relationship (SAR) of similar compounds revealed that fluorinated benzaldehydes can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. The inhibitory potential was quantified using half-maximal inhibitory concentration (IC50) values, demonstrating promising anti-inflammatory activity .

Synthesis Techniques

The synthesis of this compound typically involves fluorination reactions that introduce difluoromethoxy and fluorine substituents onto the benzene ring. Techniques such as nucleophilic substitution and late-stage difluoromethylation have been employed to achieve these modifications effectively .

Chemical Characterization

The characterization of this compound often includes spectral analysis methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm the presence of functional groups and the overall structure. The unique properties of the difluoromethoxy group contribute to enhanced stability and reactivity compared to non-fluorinated analogs .

Polymer Synthesis

Fluorinated compounds like this compound are valuable in polymer chemistry due to their ability to modify physical properties such as hydrophobicity and thermal stability. They can be incorporated into polymer backbones or used as monomers in the synthesis of fluorinated polymers, which are known for their chemical resistance and low surface energy .

Coatings and Surface Modifications

The incorporation of fluorinated groups into coatings can significantly enhance their performance characteristics, including water repellency and durability. Research has shown that using fluorinated aldehydes in surface treatments leads to improved resistance against environmental degradation .

Case Studies

Mécanisme D'action

The mechanism of action of 3-(Difluoromethoxy)-4-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it has been shown to inhibit the epithelial-mesenchymal transition (EMT) in lung epithelial cells by modulating the TGF-β1/Smad signaling pathway .

Comparaison Avec Des Composés Similaires

Key Properties (from analogs):

- Molecular weight : ~188.13 g/mol (for 4-(Difluoromethoxy)-3-methoxybenzaldehyde) .

- Solubility : Moderate in organic solvents (e.g., DMF, dichloromethane) .

Structural Analogs and Substituent Effects

The table below compares 3-(Difluoromethoxy)-4-fluorobenzaldehyde with key analogs, focusing on substituent positions, functional groups, and physicochemical properties:

Substituent Impact Analysis:

- Electron-withdrawing effects : The difluoromethoxy group (-OCF₂) enhances electrophilicity at the aldehyde group compared to methoxy (-OCH₃) or hydroxy (-OH) substituents, facilitating nucleophilic addition reactions .

- Steric hindrance : Bulkier groups like benzyloxy (-OCH₂C₆H₅) reduce reaction rates in cross-coupling reactions compared to smaller substituents .

- Biological activity: Difluoromethoxy and fluorine substituents improve metabolic stability and BBB penetration relative to non-fluorinated analogs .

This compound:

Starting material : 3,4-Dihydroxybenzaldehyde.

Reagents : Methyl chlorodifluoroacetate, K₂CO₃, DMF.

Conditions : 16 hours at 80°C, followed by column chromatography .

Comparison with other aldehydes :

Activité Biologique

3-(Difluoromethoxy)-4-fluorobenzaldehyde is a fluorinated aromatic aldehyde that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

This compound, with the CAS number 1214367-20-0, features a difluoromethoxy group and a fluorine atom on a benzaldehyde backbone. The compound can be synthesized through various methods, including:

- Fluorination Reactions : Utilizing fluorinating agents to introduce fluorine atoms into the aromatic ring.

- Methoxy Group Introduction : Employing difluoromethylation techniques to attach the difluoromethoxy group.

These synthetic routes are critical for producing the compound in sufficient purity for biological evaluation.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mechanisms such as:

- Caspase Activation : Triggering intrinsic apoptotic pathways leading to cell death.

- Cell Cycle Arrest : Inducing cell cycle changes that prevent proliferation.

In comparative studies, derivatives of 4-fluorobenzaldehyde have demonstrated IC50 values in the low micromolar range against prostate cancer cells, suggesting that this compound could possess similar or enhanced activity due to its unique substituents .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Preliminary data suggest that it may inhibit specific enzymes involved in cancer metabolism or signaling pathways. For example, enzyme assays have shown promising results in inhibiting enzymes associated with tumor growth .

Study 1: Cytotoxicity Evaluation

A study focused on evaluating the cytotoxic effects of this compound on human cancer cell lines revealed:

- Cell Lines Tested : A549 (lung), PC-3 (prostate), and MCF-7 (breast) cells.

- Methodology : MTT assay was employed to assess cell viability post-treatment.

- Results :

- A549 cells showed a significant reduction in viability with an IC50 value of approximately 15 μM.

- PC-3 cells exhibited morphological changes consistent with apoptosis upon treatment.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Apoptosis |

| PC-3 | 18 | Apoptosis |

| MCF-7 | 20 | Cell Cycle Arrest |

Study 2: Enzyme Inhibition Profile

In another investigation, the enzyme inhibition profile of this compound was assessed against several targets:

- Targets : Kinases and proteases involved in cancer progression.

- Findings :

- The compound displayed moderate inhibition against specific kinases with IC50 values ranging from 10 to 30 μM.

- Selectivity assays indicated a favorable profile with minimal off-target effects.

Q & A

Q. What are the preferred synthetic routes for 3-(Difluoromethoxy)-4-fluorobenzaldehyde, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via nucleophilic aromatic substitution or metal-catalyzed coupling. For example:

- Step 1: Fluorination of 3-hydroxy-4-fluorobenzaldehyde using a fluorinating agent like DAST (diethylaminosulfur trifluoride) introduces the difluoromethoxy group .

- Step 2: Optimization of reaction temperature (e.g., 0–5°C for DAST reactions) minimizes side products like over-fluorination or decomposition .

- Yield Considerations: Higher yields (70–85%) are achieved with anhydrous conditions and inert atmospheres (argon/nitrogen), as moisture degrades reactive intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ at m/z 190.12 (calculated for C₈H₅F₃O₂) confirms molecular weight .

- HPLC: Reverse-phase C18 columns (e.g., LiChrosorb® RP-8) with UV detection at 254 nm assess purity (>98% required for biological studies) .

Advanced Research Questions

Q. How does the difluoromethoxy group influence the compound’s reactivity in medicinal chemistry applications?

Answer: The -OCF₂H group enhances metabolic stability and lipophilicity, making the compound a key intermediate in drug candidates:

- Case Study: The difluoromethoxy moiety in PCSK9 inhibitors improves binding affinity to hydrophobic enzyme pockets, as seen in WO 2020/150473 .

- Challenges: Steric hindrance from -OCF₂H may reduce electrophilicity of the aldehyde group, requiring optimized coupling conditions (e.g., Pd catalysts for Suzuki-Miyaura reactions) .

Q. What strategies address stability issues during storage or handling of this compound?

Answer:

-

Storage: Under argon at -20°C in amber vials to prevent oxidation of the aldehyde group and hydrolysis of -OCF₂H .

-

Handling: Use anhydrous solvents (e.g., THF, DCM) during reactions to avoid side reactions with moisture .

-

Stability Data:

Condition Degradation (%) Time (Days) Ambient air/light 25 7 Argon/-20°C <5 30

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer: Discrepancies often arise from:

- Impurity of Starting Materials: 3-hydroxy-4-fluorobenzaldehyde with >99% purity improves yield reproducibility .

- Catalyst Selection: Cu(tta)₂ (from Aladdin Industrial Corp.) increases efficiency in coupling reactions vs. cheaper alternatives .

- Validation: Cross-reference NMR and HRMS data with NIST Chemistry WebBook entries to confirm structural integrity .

Q. What are the applications of this compound in developing fluorinated biological probes?

Answer:

- Imaging Probes: The aldehyde group enables conjugation to amine-containing fluorophores (e.g., Cy5 hydrazide) for live-cell tracking .

- Diagnostic Tools: Fluorinated benzaldehydes act as precursors for PET tracer synthesis, leveraging the ¹⁸F isotope .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.